6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is a chemical compound that belongs to a class of heterocyclic compounds. It is recognized for its potential therapeutic applications, particularly in oncology. The compound is a derivative of rucaparib, which is an FDA-approved drug used for treating ovarian cancer associated with BRCA mutations. Its systematic name reflects its complex molecular structure, which includes elements characteristic of both pyrrole and benzazepine.
The compound has been identified in various chemical databases and patents, notably associated with rucaparib and its synthetic pathways. The International Non-proprietary Name (INN) for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef]benzazepin-6-one . This classification places it within the broader category of anti-cancer agents.
The synthesis of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- typically involves several key steps:
Common solvents used during synthesis include ethanol and tetrahydrofuran due to their effectiveness in facilitating reactions under controlled conditions .
The molecular formula for this compound is , with a molecular weight of approximately 204.20 g/mol . The structure features:
The compound undergoes several chemical reactions that are crucial for its synthesis and potential modifications:
The mechanism of action for 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- primarily involves inhibition of specific enzymes related to DNA repair processes. By targeting poly(ADP-ribose) polymerases (PARPs), this compound disrupts cancer cell survival mechanisms:
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical formulations.
The primary application of 6H-Pyrrolo[4,3,2-ef] benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- lies within oncology as a potential therapeutic agent against cancers that exhibit BRCA mutations. Ongoing research aims to explore its efficacy in combination therapies or as a standalone treatment option for various malignancies beyond ovarian cancer .
The synthesis of the tricyclic benzazepine core requires precise sequential reactions to establish the fused ring system. The core structure combines a pyrrole moiety fused with a benzazepine unit, creating a conformationally constrained scaffold essential for pharmacological activity modulation.
Two predominant cyclization approaches dominate the literature: intramolecular Friedel-Crafts acylation and palladium-catalyzed intramolecular arylation. The Friedel-Crafts route involves treating linear precursors containing both aromatic and amide functionalities with Lewis acids (e.g., aluminum chloride) to form the central seven-membered lactam ring. This method typically yields the unsubstituted tricyclic core in 45-65% yield but suffers from moderate regioselectivity issues [5]. Alternatively, palladium-catalyzed intramolecular arylation employs brominated precursors with catalysts like palladium acetate and ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in refluxing toluene. This approach achieves superior regiocontrol (>90%) and higher yields (70-85%) but requires expensive catalysts [10]. Microwave-assisted cyclization has emerged as an efficient variant, reducing reaction times from hours to minutes while maintaining yields above 75% [5].
Table 1: Comparison of Core Cyclization Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Friedel-Crafts Acylation | Aluminum Chloride, Dichloromethane, 25°C | 45-65 | Moderate |
Palladium-Catalyzed Arylation | Palladium Acetate, Sodium tert-Butoxide, Toluene | 70-85 | High (>90%) |
Microwave-Assisted | 150°C, 20 min, N,N-Dimethylformamide | 75-82 | High |
Fluorination at the C8 position proceeds via electrophilic or late-stage nucleophilic substitution. Electrophilic fluorination employs fluorine gas or selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on the preformed tricyclic core, requiring precise temperature control (-10°C to 0°C) to prevent polyfluorination. This method affords 60-75% yield but generates significant regioisomeric impurities when ring substituents are present [9]. Nucleophilic fluorination via halogen exchange utilizes microwave-assisted heating of 8-bromo precursors with potassium fluoride in polar aprotic solvents like N-methyl-2-pyrrolidone at 180°C. This method achieves >98% regioselectivity and 80-90% yields but requires high-purity brominated intermediates [6]. Recent advances employ continuous flow systems for electrophilic fluorination, enhancing safety profile and reproducibility through precise residence time control [3].
Table 2: Fluorination Method Comparison
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Electrophilic (Selectfluor®) | Selectfluor®, Dichloromethane, 0°C | 60-75 | Moderate (85%) |
Nucleophilic Halogen Exchange | Potassium Fluoride, N-Methyl-2-pyrrolidone, 180°C | 80-90 | High (>98%) |
Continuous Flow Fluorination | Fluorine Gas, Acetonitrile, 25°C, 10 min residence | 75-82 | High (95%) |
Nitrogen functionalization at the tetrahydro region positions (N1 or N5) employs protective group strategies due to differing basicity. Common approaches include:
Late-stage functionalization focuses on enhancing target binding affinity and metabolic stability:
Traditional batch synthesis faces challenges in hazardous intermediate handling and temperature control during fluorination and high-pressure hydrogenation steps. Continuous flow systems resolve these issues through:
Table 3: Batch vs. Flow Process Metrics
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Annual Capacity | 100 kg | 100 metric tons |
Fluorination Yield | 68% ± 12% | 89% ± 3% |
Purity after Workup | 97-99% | 99.5-99.9% |
Hazardous Material Handling | Multiple manual transfers | Fully contained system |
Process Steps | Up to 12 discrete steps | 5 integrated steps |
Industrial implementations (e.g., NINGBO INNO PHARMCHEM CO., LTD.) utilize proprietary continuous flow platforms combining nitration, hydrogenation, and fluorination modules. This integrated approach reduces synthesis from 12 batch steps to 5 continuous operations, increasing annual output from 100 kg to 100 metric tons while maintaining 99.95% purity specifications [3]. The technology enables scalability from laboratory to commercial production without re-optimization, significantly reducing manufacturing costs for rucaparib and related therapeutics [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: